molecular formula C14H13N5O2 B11032626 Ethyl 7-methyl-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-methyl-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11032626
M. Wt: 283.29 g/mol
InChI Key: DAELPEZLAMLIEK-UHFFFAOYSA-N
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Description

Ethyl 7-methyl-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: is a heterocyclic compound with a bridge-headed nitrogen atom. Its unique structure makes it intriguing for both medicinal and pharmaceutical chemistry. Here’s a glimpse of its applications:

Preparation Methods

Synthetic Routes:: A microwave-mediated, catalyst-free method has been established for synthesizing 1,2,4-triazolo[1,5-a]pyridines. The tandem reaction involves enaminonitriles and benzohydrazides, proceeding through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation. This efficient method demonstrates broad substrate scope and good functional group tolerance, resulting in excellent yields .

Industrial Production:: While specific industrial production methods may vary, the synthetic route mentioned above can be adapted for large-scale production. Optimization and scale-up reactions are essential for practical applications.

Chemical Reactions Analysis

Reactions::

    Nucleophilic Addition: The tandem reaction involves nucleophilic addition of enaminonitriles with benzohydrazides.

    Condensation: Subsequent condensation leads to the formation of the target compound.

Common Reagents and Conditions::

    Enaminonitriles: Used as starting materials.

    Benzohydrazides: Reactants in the tandem reaction.

    Microwave Irradiation: Key for efficient synthesis.

Major Products:: The major product is the desired 1,2,4-triazolo[1,5-a]pyridine compound.

Scientific Research Applications

Chemistry::

    Medicinal Chemistry: As mentioned earlier, it acts on various molecular targets, making it valuable for drug development.

    Material Science: Its applications extend beyond medicine.

Biology and Medicine::

    Cardiovascular Disorders: Potential therapeutic applications.

    Type 2 Diabetes: Relevant due to its biological activities.

    Hyperproliferative Disorders: Investigated for its effects.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on the specific molecular targets. Further research is needed to elucidate these pathways.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, it’s worth exploring related heterocyclic structures. Researchers often compare it with other triazolo[1,5-a]pyrimidines to highlight its uniqueness .

Properties

Molecular Formula

C14H13N5O2

Molecular Weight

283.29 g/mol

IUPAC Name

ethyl 7-methyl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C14H13N5O2/c1-3-21-13(20)11-8-16-14-17-12(18-19(14)9(11)2)10-5-4-6-15-7-10/h4-8H,3H2,1-2H3

InChI Key

DAELPEZLAMLIEK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C(=NC(=N2)C3=CN=CC=C3)N=C1)C

Origin of Product

United States

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